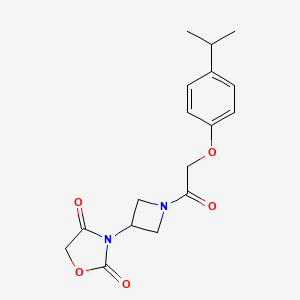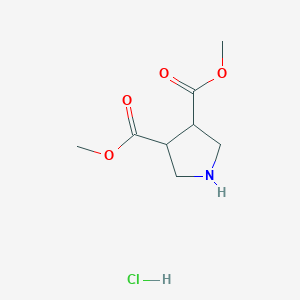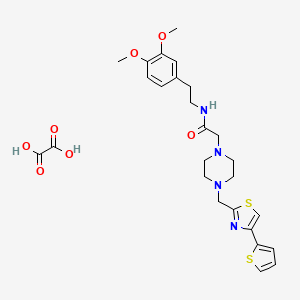![molecular formula C12H16F3NO2 B2719693 1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol CAS No. 477889-76-2](/img/structure/B2719693.png)
1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity. It is used in various scientific research applications due to its distinctive chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol typically involves multiple steps. One common method starts with the reaction of 1,1,1-trifluoro-2-propanol with a suitable amine, such as 1-hydroxy-3-phenylpropan-2-amine, under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Applications De Recherche Scientifique
1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1-Trifluoro-2-propanol: A simpler fluorinated alcohol with similar reactivity.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with higher fluorine content, used in different applications.
Uniqueness
1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol is unique due to its combination of trifluoromethyl groups and a phenyl-substituted amino alcohol structure. This combination imparts distinct chemical and biological properties, making it valuable for specialized research and industrial applications.
Propriétés
IUPAC Name |
1,1,1-trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO2/c13-12(14,15)11(18)7-16-10(8-17)6-9-4-2-1-3-5-9/h1-5,10-11,16-18H,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSOKMKUAWKDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CO)NCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2719613.png)


![3-[(4-Bromo-3-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2719620.png)
![N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-(4-methoxyphenyl)propanamide](/img/structure/B2719623.png)
![2-{methyl[1-(prop-2-yn-1-yl)piperidin-4-yl]amino}-N-(propan-2-yl)acetamide](/img/structure/B2719624.png)
![2-({[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-fluorophenyl)-4-pyrimidinol](/img/structure/B2719625.png)



![5-((3,5-Dimethylpiperidin-1-yl)(4-nitrophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2719630.png)
![N-(4-chlorophenyl)-2-[7-oxo-2-(thiomorpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2719631.png)

